molecular formula C21H26N2O3 B192690 Yohimbine CAS No. 146-48-5

Yohimbine

Cat. No. B192690
CAS RN: 146-48-5
M. Wt: 354.4 g/mol
InChI Key: BLGXFZZNTVWLAY-SCYLSFHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yohimbine is an indole alkaloid derived from the bark of the African tree Pausinystalia johimbe . It is also known as quebrachine . Yohimbine is used to increase peripheral blood flow . It increases the amount of blood that is allowed to flow into the penis and prevents blood from flowing out of the penis, which can cause an erection . Yohimbine is used to treat and diagnose some types of impotence .


Synthesis Analysis

A concise, enantioselective synthesis of the yohimbine alkaloids (-)-rauwolscine and (-)-alloyohimbane has been reported . The key transformation involves a highly enantio- and diastereoselective NHC-catalyzed dimerization and an amidation/ N -acyliminium ion cyclization sequence to furnish four of the five requisite rings and three of the five stereocenters in two operations .


Molecular Structure Analysis

Yohimbine has a molecular formula of C21H26N2O3 . Its structure is also available as a 2d Mol file[20, 21].


Chemical Reactions Analysis

Yohimbine is an indolalkylamine alkaloid with chemical similarity to reserpine . It blocks presynaptic alpha-2 adrenergic receptors . Its action on peripheral blood vessels resembles that of reserpine, though it is weaker and of short duration .


Physical And Chemical Properties Analysis

Yohimbine has a molecular weight of 354.44 . It is sparingly soluble in water; soluble in alcohol, chloroform, hot benzene; moderately soluble in ether . Yohimbine is usually taken three times a day .

Scientific Research Applications

1. Neurological and Behavioral Studies

Yohimbine, an alpha‐2 adrenoceptor antagonist, has been used in neurological and behavioral research. Studies have shown that yohimbine can influence operant responding in rats, affecting behavior depending on cue contingency and not on previous reward history. This implies its utility in understanding behavior and stress responses (Chen et al., 2015). Additionally, yohimbine exhibits properties as a 5-HT1A agonist in doses exceeding 1mg/kg, which is significant in studying serotonergic neurotransmission (Zaretsky et al., 2015).

2. Pharmacological Potential

Yohimbine has significant pharmacological potential due to its action on the central and peripheral nervous systems, blocking pre- and postsynaptic α2-adrenergic receptors. It has been explored for managing erectile dysfunction, myocardial dysfunction, inflammatory disorders, and cancer. This broad range of potential applications highlights its relevance in medicinal chemistry and drug development (Jabir et al., 2022).

3. Treatment of PTSD

In the context of mental health, yohimbine has been studied as a potential augmenting agent in exposure therapy for PTSD. A randomized double-blind placebo-controlled trial indicated that yohimbine could enhance the treatment efficacy of exposure therapy for PTSD, suggesting its role in therapeutic interventions for stress-related disorders (Tuerk et al., 2018).

4. Antidepressant Properties

Yohimbine has been investigated for its antidepressant properties. Computational assessments suggest that yohimbine could be effective against Major Depressive Disorder (MDD) by interacting with serotonergic receptors. These findings, although requiring further empirical validation, open avenues for yohimbine's use in treating depression (Tasleem et al., 2021).

5. Vascular and Cardiovascular Research

Yohimbine has been shown to influence vascular smooth muscle cell proliferation, indicating its potential in treating vascular proliferative diseases like atherosclerosis. This application is significant in cardiovascular research, particularly in understanding and managing conditions involving vascular smooth muscle cells (Chiu et al., 2022).

6. Pharmacokinetics and Analytical Studies

The pharmacokinetic properties of yohimbine have been explored using novel methodologies like PEEK tube-based solid-phase microextraction-HPLC. Such studies are crucial for developing yohimbine as a pharmaceutical agent, providing insights into its behavior in biological systems (Xiang et al., 2017).

Safety And Hazards

Yohimbine may cause nausea, abdominal pain, dizziness, nervousness, and anxiety . Higher doses of yohimbine may be dangerous; a report from 2005 found that yohimbine had the highest rate of toxic effects of any botanical product . Yohimbine has been associated with heart attacks and seizures . Because of inaccurate labeling and potential for serious side effects, yohimbine supplements have been restricted or banned in many countries .

properties

IUPAC Name

methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGXFZZNTVWLAY-SCYLSFHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9040130
Record name Yohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Yohimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.48e-01 g/L
Record name Yohimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Yohimbine is a pre-synaptic alpha 2-adrenergic blocking agent. The exact mechanism for its use in impotence has not been fully elucidated. However, yohimbine may exert its beneficial effect on erectile ability through blockade of central alpha 2-adrenergic receptors producing an increase in sympathetic drive secondary to an increase in norepinephrine release and in firing rate of cells in the brain noradrenergic nuclei. Yohimbine-mediated norepinephrine release at the level of the corporeal tissues may also be involved. In addition, beneficial effects may involve other neurotransmitters such as dopamine and serotonin and cholinergic receptors.
Record name Yohimbine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Yohimbine

CAS RN

146-48-5, 37247-87-3
Record name Yohimbine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yohimbine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amberlite CG 400
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037247873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yohimbine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Yohimbine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9040130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Yohimbine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name YOHIMBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y49VWD90Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Yohimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

241 °C
Record name Yohimbine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Yohimbine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015464
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yohimbine
Reactant of Route 2
Reactant of Route 2
Yohimbine
Reactant of Route 3
Reactant of Route 3
Yohimbine
Reactant of Route 4
Yohimbine
Reactant of Route 5
Reactant of Route 5
Yohimbine
Reactant of Route 6
Reactant of Route 6
Yohimbine

Citations

For This Compound
59,800
Citations
SW Tam, M Worcel, M Wyllie - Pharmacology & Therapeutics, 2001 - Elsevier
Although yohimbine (YOH) has been available for the treatment of male erectile dysfunction (ED) for longer than Viagra ® , there is a perception that little is known about the clinical …
Number of citations: 231 www.sciencedirect.com
NR Jabir, CK Firoz, TA Zughaibi, MA Alsaadi… - Annals of …, 2022 - Taylor & Francis
… Yohimbine also binds to other behaviourally relevant monoaminergic receptors in the … to developing yohimbine-based drugs. It also highlights the therapeutic potential of yohimbine …
Number of citations: 14 www.tandfonline.com
B Scatton, B Zivkovic, J Dedek - Journal of Pharmacology and …, 1980 - Citeseer
Materials and Methods Animals and drugs. Male Sprague-Dawley rats (COBS CD strain, Charles River, France) weighing 140 to 160 g were used. Animals were housed at 22±0.5#{176…
Number of citations: 250 citeseerx.ist.psu.edu
M SHANNON, MI NEUMAN - Pediatric emergency care, 2000 - journals.lww.com
Yohimbine is an herbal alkaloid derived from the bark … yohimbine, Holmberg and Gershon first studied its use in patients with various psychiatric disorders (2). They found that yohimbine…
Number of citations: 15 journals.lww.com
JA Owen, SL Nakatsu, J Fenemore, M Condra… - European journal of …, 1987 - Springer
… of yohimbine was examined in eight young male subjects following a single oral dose of 10 mg yohimbine … This clearance of yohimbine from plasma was constant over approximately 10 …
Number of citations: 99 link.springer.com
A Morales, M Condra, JA Owen, DH Surridge… - The Journal of …, 1987 - Elsevier
… yohimbine in the treatment of this condition. In an earlier pilot study we found that yohimbine … double-blind with partial crossover) of yohimbine. The purpose of this study was to evaluate …
Number of citations: 254 www.sciencedirect.com
A Morales - International journal of impotence research, 2000 - nature.com
… In this assessment the superiority of yohimbine was clearly … The study went as far as to recommend yohimbine as `a … on yohimbine reads: `Based on the data to date, yohimbine …
Number of citations: 116 www.nature.com
E Ernst, MH Pittler - The Journal of urology, 1998 - Elsevier
… yohimbine monotherapy for erectile dysfunction to determine its therapeutic efficacy. Our secondary aim was to evaluate the safety of yohimbine. … The benefit of yohimbine medication for …
Number of citations: 410 www.sciencedirect.com
AG Mekkawi, AA Al-Badr - Analytical profiles of drug substances, 1987 - Elsevier
… The isolation of yohimbine from the bark of species containing it as the major … yohimbine in a mixture with the other isomers (a-yohimbine) was boiled with d-tartaric acid, the yohimbine …
Number of citations: 7 www.sciencedirect.com
PA Cohen, YH Wang, G Maller… - Drug testing and …, 2016 - Wiley Online Library
… any information about yohimbine's adverse effects. Of the 49 yohimbine supplement brands … the quantity of yohimbine as well as information about yohimbine's known adverse effects. …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.